"Bis(2-mercaptoethyl) sulfide" chemical properties and structure
"Bis(2-mercaptoethyl) sulfide" chemical properties and structure
An In-depth Technical Guide to Bis(2-mercaptoethyl) sulfide (B99878): Chemical Properties and Structure
Abstract
Bis(2-mercaptoethyl) sulfide, also known by its IUPAC name 2-(2-sulfanylethylsulfanyl)ethanethiol, is a dithiol compound with the molecular formula C₄H₁₀S₃.[1][2] It is a colorless liquid characterized by a strong, unpleasant odor.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development. The presence of two terminal thiol (-SH) groups and a central thioether linkage makes it a significant building block in coordination chemistry and organic synthesis.[1]
Chemical Structure and Identification
Bis(2-mercaptoethyl) sulfide is an acyclic organic molecule featuring a pentane (B18724) backbone with sulfur atoms at positions 1, 3, and 5, where the terminal sulfurs are protonated to form thiol groups. The molecule is achiral.[2]
Key identifiers for this compound are listed below:
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IUPAC Name : 2-(2-sulfanylethylsulfanyl)ethanethiol[4]
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Synonyms : 3-Thia-1,5-pentanedithiol, 2,2'-Thiodiethanethiol, 2-Mercaptoethyl sulfide, 2,2'-Dimercaptodiethyl sulfide.[1][4]
Physicochemical Properties
Bis(2-mercaptoethyl) sulfide is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is generally insoluble in water but soluble in various organic solvents such as alcohol, ether, toluene, dioxane, and chloroform.
| Property | Value | Reference |
| Appearance | Clear colorless liquid | [1] |
| Melting Point | -11 °C | [1] |
| Boiling Point | 135-136 °C at 10 mm Hg | [1][5][6] |
| Density | 1.183 g/mL at 25 °C | [1][5][6] |
| Flash Point | 195 °F (90.5 °C) | [1][3] |
| Refractive Index (n20/D) | 1.5961 | [1][5][6] |
| Vapor Pressure | 0.61 Pa at 20 °C | [1] |
| Water Solubility | 620 mg/L at 20 °C (Difficult to mix) | [1][6] |
| pKa | 9.47 ± 0.10 (Predicted) | [1] |
Experimental Protocols: Synthesis
A common and industrially applicable method for synthesizing Bis(2-mercaptoethyl) sulfide involves a two-step reaction starting from thiodiglycol (B106055) and thiourea.[7] This approach is favored due to readily available starting materials, high yield, and more environmentally friendly conditions compared to other methods.[7]
3.1. Synthesis Workflow
The overall workflow for the synthesis is depicted below.
Caption: Synthesis workflow for Bis(2-mercaptoethyl) sulfide.
3.2. Detailed Methodology
The synthesis process is divided into two main stages: substitution to form an intermediate salt and subsequent alkaline hydrolysis.[7]
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Step 1: Substitution Reaction (Salt Formation)
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Charge a reaction vessel with thiodiglycol and thiourea.
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Add an acidic catalyst (e.g., hydrochloric acid, sulfuric acid).
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Heat the mixture to initiate the substitution reaction, leading to the formation of an isothiouronium salt intermediate.
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The reaction is typically carried out for several hours until completion, which can be monitored by techniques like TLC or HPLC.
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Step 2: Alkaline Hydrolysis
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To the vessel containing the intermediate salt, add an aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate).
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Heat the reaction mixture, preferably within a temperature range of 55 to 85 °C, with an optimal range of 60-65 °C.[7] This step hydrolyzes the salt to yield the crude Bis(2-mercaptoethyl) sulfide.
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After hydrolysis, the organic layer containing the product is separated from the aqueous layer.
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Step 3: Purification
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The crude product is purified by vacuum distillation.
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An antioxidant, such as Butylated hydroxytoluene (BHT), may be added to the crude product before distillation to prevent oxidation.[7]
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The final product is collected as a high-purity, colorless liquid.
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Applications in Research and Development
The unique structure of Bis(2-mercaptoethyl) sulfide, with its flexible thioether backbone and reactive thiol end groups, makes it a valuable reagent in several fields.
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Coordination Chemistry : It serves as a ligand in the synthesis of novel polynuclear gold(I) phosphine (B1218219) complexes, which have potential applications in catalysis, sensing, and materials science.[1]
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Analytical Chemistry : It is utilized for the extraction and subsequent photometric determination of nickel (Ni).[1][6] It also participates in color reactions with various metals, allowing for their qualitative and quantitative analysis in environmental and industrial samples.[1]
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Organic Synthesis : It is a key intermediate for creating more complex sulfur-containing molecules like thioesters, sulfoxides, and sulfones.[7]
Safety and Handling
Bis(2-mercaptoethyl) sulfide is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood.[8]
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GHS Hazards : The compound is classified as harmful or toxic if swallowed, harmful if inhaled, and may cause skin and serious eye irritation.[4] It can also cause an allergic skin reaction.[4]
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
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Handling Precautions : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[8] It is air-sensitive and should be stored under an inert gas atmosphere in a cool, dark, and well-ventilated place.[9]
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First Aid : In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.
References
- 1. lookchem.com [lookchem.com]
- 2. GSRS [precision.fda.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bis(2-mercaptoethyl) sulfide | C4H10S3 | CID 77117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-mercaptoethyl) sulfide | CAS#:3570-55-6 | Chemsrc [chemsrc.com]
- 6. Bis(2-mercaptoethyl) sulfide | 3570-55-6 [chemicalbook.com]
- 7. CN102531977A - Synthesis method for bis (2-mercaptoethyl) sulfide - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. Bis(2-mercaptoethyl) Sulfide | 3570-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
